N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiadiazol-2-yl group, and a bromofuran-2-carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed to understand the vibrational frequency of these compounds at the ground state structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved various reactions including Schiff base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient of a similar compound were estimated by Z-scan technique .Scientific Research Applications
Synthesis and Spectral Characteristics
Compounds involving 1,3,4-thiadiazole frameworks have been synthesized and characterized, showing the versatility of thiadiazole derivatives in chemical synthesis. For example, N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides were synthesized, with their structures confirmed by complex spectral studies, indicating the broad utility of thiadiazole derivatives in the development of heterocyclic compounds with potential biological activities (Zadorozhnii et al., 2019).
Antimicrobial Activities
Derivatives of 1,3,4-thiadiazole, such as those synthesized by Patel et al., have been evaluated for antimicrobial activities, showcasing the potential of thiadiazole derivatives as antibacterial and antifungal agents. The study underscores the significance of thiadiazole derivatives in the search for new antimicrobial compounds, which is a crucial area of research in addressing drug resistance (Patel, G. K., Patel, H. S., & Shah, P., 2015).
Anticancer Evaluation
Thiadiazole derivatives have also been synthesized and evaluated for their anticancer activities. For instance, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives displayed promising anticancer activity, suggesting the potential of thiadiazole scaffolds in developing novel anticancer agents. Such studies are pivotal for the discovery of new therapeutic agents in oncology (Tiwari et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For example, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . Preliminary studies indicated that these compounds could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Future Directions
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O5S2/c17-12-4-3-10(26-12)14(23)19-15-20-21-16(28-15)27-6-13(22)18-8-1-2-9-11(5-8)25-7-24-9/h1-5H,6-7H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXPMOGIQXZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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